5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzimidazole moiety, a chlorophenyl group, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with a suitable nitrile oxide or hydrazide to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with DNA or proteins, leading to inhibition of cellular processes. The oxadiazole ring may contribute to the compound’s ability to generate reactive oxygen species, which can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole
Uniqueness
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
CAS No. |
6418-59-3 |
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Molecular Formula |
C16H11ClN4OS |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11ClN4OS/c17-11-7-5-10(6-8-11)15-20-14(22-21-15)9-23-16-18-12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,18,19) |
InChI Key |
KSUIMZKDJXBUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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